

# SL 0101-1 supplier and purchasing information for research

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## Compound of Interest

Compound Name: SL 0101-1

Cat. No.: B1681813

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## SL 0101-1: A Comprehensive Guide for Researchers

### Abstract

This document provides detailed application notes and protocols for the research chemical **SL 0101-1**, a selective inhibitor of p90 ribosomal S6 kinase (RSK). It is intended for researchers, scientists, and drug development professionals. This guide includes information on suppliers, purchasing, biochemical properties, and detailed protocols for key experiments.

### Introduction

**SL 0101-1** is a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.<sup>[1][2]</sup> Isolated from the tropical plant *F. refracta*, this kaempferol glycoside has been identified as a valuable tool for studying the roles of RSK in various cellular processes, particularly in cancer cell proliferation.<sup>[1][3]</sup> **SL 0101-1** exhibits selectivity for RSK, with an IC<sub>50</sub> of 89 nM for RSK2, and does not significantly inhibit upstream kinases such as MEK, Raf, and PKC.<sup>[4][5]</sup> Research has shown that **SL 0101-1** can induce a G1 phase cell cycle block in human breast cancer cell lines, such as MCF-7, while having no effect on normal breast cell lines.<sup>[1][5][6]</sup>

### Purchasing Information

**SL 0101-1** is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from various vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

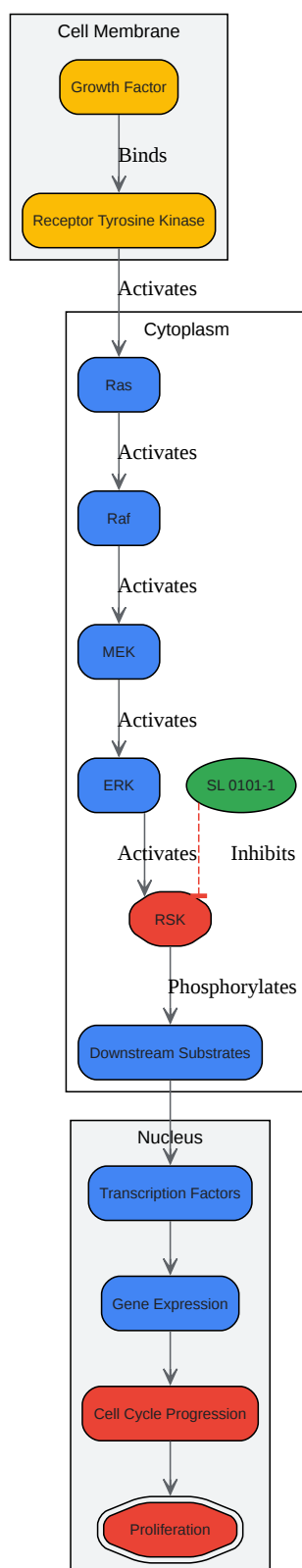
Supplier	Catalog Number	Purity	Available Quantities
Hello Bio	HB0584	>95%	1mg, 5mg, 10mg
APExBIO	A4236	>99%	1mg, 5mg, 10mg, 25mg, 50mg, 100mg
MedchemExpress	HY-15237	≥98.0%	1mg, 5mg, 10mg, 50mg, 100mg
AdooQ BioScience	A11160	>99% (HPLC)	500µg, 1mg, 5mg, 10mg, 25mg, 50mg, 100mg
R&D Systems	2250	≥95%	1mg
Tocris Bioscience	2250	≥95% (HPLC)	1mg
Cayman Chemical	11704	≥98%	500µg, 1mg
DC Chemicals	DC8239	Not specified	Not specified

## Physicochemical Properties

Property	Value	Source
CAS Number	77307-50-7	[3][6]
Molecular Formula	C <sub>25</sub> H <sub>24</sub> O <sub>12</sub>	[6]
Molecular Weight	516.45 g/mol	[6]
Purity	≥95% to >99% depending on supplier	[1][5][6]
Solubility	Soluble in DMSO (to 10 mM) and ethanol.	[4][6]
Storage	Store at -20°C. Solutions can be stored at -20°C for up to one month.	[4][6][7]

## Mechanism of Action and Signaling Pathway

**SL 0101-1** selectively inhibits the kinase activity of p90 ribosomal S6 kinase (RSK). RSK is a family of serine/threonine kinases that are downstream effectors of the Ras-MAPK signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and motility. By inhibiting RSK, **SL 0101-1** can block the phosphorylation of downstream substrates, leading to the observed anti-proliferative effects in cancer cells.



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Figure 1. Simplified signaling pathway of **SL 0101-1** action.

## Experimental Protocols

The following are detailed protocols for common experiments involving **SL 0101-1**.

### Cell Culture of MCF-7 Cells

MCF-7 is a human breast adenocarcinoma cell line that is estrogen receptor-positive and is commonly used to study the effects of RSK inhibitors.

Materials:

- MCF-7 cells (ATCC HTB-22)
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS), heat-inactivated
- 0.01 mg/mL human recombinant insulin
- Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
- Trypsin-EDTA solution (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- T-75 cell culture flasks
- 6-well, 24-well, or 96-well cell culture plates

Protocol:

- **Media Preparation:** Prepare complete growth medium by supplementing EMEM with 10% FBS, 0.01 mg/mL insulin, and 1% Penicillin-Streptomycin.
- **Cell Thawing:** Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

- **Cell Seeding:** Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Subculturing:** When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes.
- **Cell Plating:** Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Count the cells using a hemocytometer or automated cell counter. Seed the cells into appropriate culture vessels at the desired density for your experiment. For inhibitor studies, a common seeding density is  $1 \times 10^5$  cells/mL.

## Cell Proliferation (WST-1) Assay

This colorimetric assay is used to determine the effect of **SL 0101-1** on cell proliferation.

Materials:

- MCF-7 cells cultured as described above
- **SL 0101-1** stock solution (e.g., 10 mM in DMSO)
- Complete growth medium
- 96-well cell culture plates, clear bottom
- WST-1 cell proliferation reagent
- Microplate reader

Protocol:

- **Cell Seeding:** Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- **Compound Treatment:** Prepare serial dilutions of **SL 0101-1** in complete growth medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM. Include

a vehicle control (DMSO) at the same final concentration as the highest **SL 0101-1** concentration.

- Remove the medium from the wells and add 100 µL of the prepared **SL 0101-1** dilutions or vehicle control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO<sub>2</sub>.
- WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
- Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO<sub>2</sub>, or until a visible color change is observed.
- Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 630 nm.
- Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

## Western Blotting

This technique is used to detect changes in the phosphorylation status of RSK substrates following treatment with **SL 0101-1**.

Materials:

- MCF-7 cells
- **SL 0101-1**
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktails
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels

- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-RSK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- **Cell Treatment and Lysis:** Seed MCF-7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of **SL 0101-1** or vehicle control for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA assay.
- **Sample Preparation:** Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- **Gel Electrophoresis:** Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.



- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.



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